molecular formula C18H14O2 B15092248 1,6-Diphenylhexa-2,4-diyne-1,6-diol

1,6-Diphenylhexa-2,4-diyne-1,6-diol

Cat. No.: B15092248
M. Wt: 262.3 g/mol
InChI Key: GQGBKILINAQEQN-UHFFFAOYSA-N
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Description

2,4-Hexadiyne-1,6-diol, 1,6-diphenyl- is a compound with the molecular formula C18H14O2 It is a derivative of diacetylene glycol and is known for its unique structural properties, which include two phenyl groups attached to the terminal carbons of the hexadiyne backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Hexadiyne-1,6-diol, 1,6-diphenyl- can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with phenylacetylene in the presence of a catalyst such as copper(I) iodide. The reaction typically occurs under inert gas atmosphere to prevent unwanted side reactions. The product is then purified through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2,4-Hexadiyne-1,6-diol, 1,6-diphenyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include diketones, alkenes, alkanes, and various substituted derivatives. The specific products depend on the reaction conditions and reagents used .

Scientific Research Applications

2,4-Hexadiyne-1,6-diol, 1,6-diphenyl- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,4-Hexadiyne-1,6-diol, 1,6-diphenyl- involves its ability to undergo polymerization and other chemical transformations. The compound’s diacetylene backbone allows it to form highly conjugated polymers with unique optical and electronic properties.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Hexadiyne-1,6-diol, 1,6-diphenyl- is unique due to its combination of a diacetylene backbone and phenyl groups. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it valuable in various applications .

Properties

Molecular Formula

C18H14O2

Molecular Weight

262.3 g/mol

IUPAC Name

1,6-diphenylhexa-2,4-diyne-1,6-diol

InChI

InChI=1S/C18H14O2/c19-17(15-9-3-1-4-10-15)13-7-8-14-18(20)16-11-5-2-6-12-16/h1-6,9-12,17-20H

InChI Key

GQGBKILINAQEQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C#CC#CC(C2=CC=CC=C2)O)O

Origin of Product

United States

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